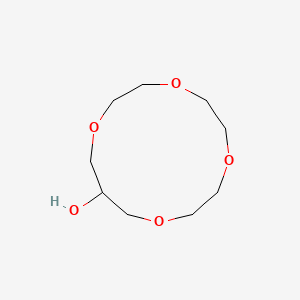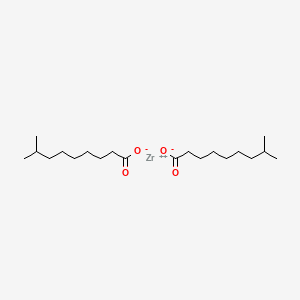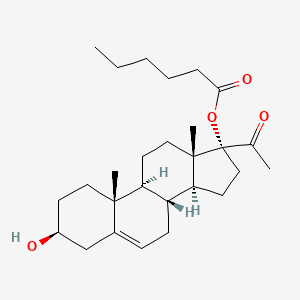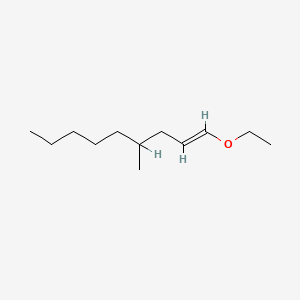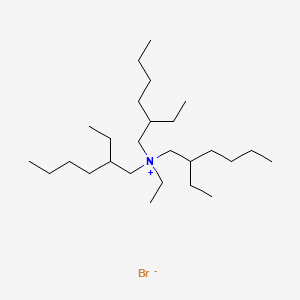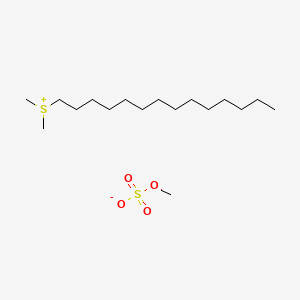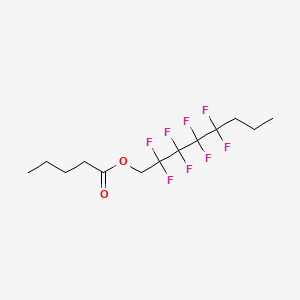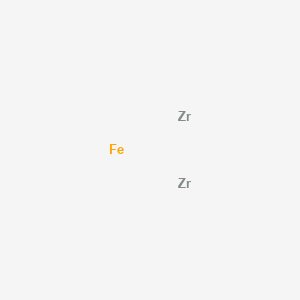
Iron;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron-zirconium compounds are a class of materials that combine the properties of iron and zirconium. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Iron, a transition metal, is known for its magnetic properties and high strength, while zirconium is recognized for its corrosion resistance and high melting point. The combination of these two elements results in compounds that exhibit a blend of these desirable characteristics.
準備方法
Synthetic Routes and Reaction Conditions: Iron-zirconium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and chemical vapor deposition. One common method involves the reduction of zirconium chloride with iron powder at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: In industrial settings, iron-zirconium compounds are often produced using high-temperature furnaces where zirconium oxide and iron oxide are reduced in the presence of a reducing agent such as carbon. The resulting alloy is then processed to achieve the desired composition and properties.
化学反応の分析
Types of Reactions: Iron-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions:
Oxidation: Iron-zirconium compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of iron oxide and zirconium oxide.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. These reactions are carried out at high temperatures to ensure complete reduction.
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species, leading to the formation of new compounds with different properties.
Major Products Formed: The major products formed from these reactions include various oxides, halides, and intermetallic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Iron-zirconium compounds have a wide range of applications in scientific research due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: In biological research, iron-zirconium compounds are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques.
Medicine: The biocompatibility and corrosion resistance of zirconium make these compounds suitable for use in medical implants and prosthetics.
Industry: Iron-zirconium alloys are used in the aerospace and nuclear industries due to their high strength and resistance to corrosion and high temperatures.
作用機序
The mechanism by which iron-zirconium compounds exert their effects is largely dependent on their specific application. In catalysis, for example, the active sites on the compound’s surface facilitate the adsorption and transformation of reactants. In medical applications, the biocompatibility and stability of the compound play a crucial role in its interaction with biological tissues.
Molecular Targets and Pathways: In drug delivery, iron-zirconium compounds can target specific cells or tissues, releasing therapeutic agents in a controlled manner. The pathways involved often include endocytosis and subsequent intracellular release of the drug.
類似化合物との比較
Iron-Titanium Compounds: Known for their high strength and lightweight properties, commonly used in aerospace applications.
Iron-Hafnium Compounds: Similar to iron-zirconium in terms of corrosion resistance but with different magnetic properties and higher density.
特性
CAS番号 |
12160-12-2 |
|---|---|
分子式 |
FeZr2 |
分子量 |
238.29 g/mol |
IUPAC名 |
iron;zirconium |
InChI |
InChI=1S/Fe.2Zr |
InChIキー |
HZGFMPXURINDAW-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Zr].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







